4-tert-Butylphenyl salicylate
Overview
Description
4-tert-Butylphenyl salicylate is a chemical compound that belongs to the class of salicylic acid derivatives. It is known for its anti-inflammatory properties and is used in various scientific and industrial applications. The compound has the molecular formula C₁₇H₁₈O₃ and a molecular weight of 270.33 g/mol . It is also referred to as 4-(2-Methyl-2-propanyl)phenyl salicylate or 4-tert-Butylphenyl 2-hydroxybenzoate .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butylphenyl salicylate is synthesized by reacting salicylic acid with 4-tert-butylphenol in the presence of phosphorus oxychloride . The reaction typically involves the following steps:
Reactants: Salicylic acid and 4-tert-butylphenol.
Catalyst: Phosphorus oxychloride.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the reactants and catalyst.
Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylphenyl salicylate undergoes various chemical reactions, including:
Esterification: The formation of the ester bond between salicylic acid and 4-tert-butylphenol.
Hydrolysis: The ester bond can be hydrolyzed back to salicylic acid and 4-tert-butylphenol under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis Products: Salicylic acid and 4-tert-butylphenol.
Oxidation Products: Oxidized derivatives of this compound.
Scientific Research Applications
4-tert-Butylphenyl salicylate has several scientific research applications, including:
Anti-inflammatory Studies: It is used to study its anti-inflammatory effects, particularly its ability to inhibit the production of pro-inflammatory cytokines and enzymes.
Pharmacological Research: The compound is investigated for its potential therapeutic applications in treating inflammatory disorders.
UV Absorption: It is used as a UV absorber in various industrial applications, including plastics and coatings.
Mechanism of Action
The anti-inflammatory mechanism of 4-tert-Butylphenyl salicylate involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway . The compound inhibits the translocation of NF-κB into the nucleus by degrading IκB kinase (IκBα) following its phosphorylation. This prevents NF-κB from activating the transcription of pro-inflammatory genes, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) .
Comparison with Similar Compounds
Similar Compounds
Methyl Salicylate: Another ester of salicylic acid, commonly used in topical analgesics.
Ethyl Salicylate: Similar to methyl salicylate but with an ethyl group instead of a methyl group.
Phenyl Salicylate: An ester of salicylic acid with a phenyl group, used in various industrial applications.
Uniqueness of 4-tert-Butylphenyl Salicylate
This compound is unique due to its specific anti-inflammatory properties and its ability to inhibit the NF-κB pathway . This makes it a valuable compound for research in inflammatory disorders and potential therapeutic applications.
Properties
IUPAC Name |
(4-tert-butylphenyl) 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-17(2,3)12-8-10-13(11-9-12)20-16(19)14-6-4-5-7-15(14)18/h4-11,18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOSBRHMHBENLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9037745 | |
Record name | 4-tert-Butylphenyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9037745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-tert-Butylphenyl salicylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041314 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87-18-3 | |
Record name | p-tert-Butylphenyl salicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-tert-Butylphenyl salicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butylphenyl salicylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33404 | |
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Record name | Benzoic acid, 2-hydroxy-, 4-(1,1-dimethylethyl)phenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-tert-Butylphenyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9037745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butylphenyl salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.572 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-TERT-BUTYLPHENYL SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0H9R55TGV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 4-tert-Butylphenyl salicylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041314 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
65 - 66 °C | |
Record name | 4-tert-Butylphenyl salicylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041314 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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